molecular formula C6H9ClN2O B595339 6-(Aminomethyl)pyridin-3-ol hydrochloride CAS No. 1276056-66-6

6-(Aminomethyl)pyridin-3-ol hydrochloride

Cat. No. B595339
CAS RN: 1276056-66-6
M. Wt: 160.601
InChI Key: YPFRNWYSKHZEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O . It is used in research and is a part of the heterocyclic building blocks, aromatic heterocycles, pyridines, organic building blocks, amines, and alcohols .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H9ClN2O . The molecular weight of this compound is 160.60 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of 6-(Aminomethyl)pyridin-3-ol and its derivatives. For instance, studies have explored the aminomethylation of pyridines, leading to hydroxy and bromomethyl derivatives, which are key intermediates for synthesizing various chemical compounds. Such research provides insights into the chemical behavior and synthesis pathways of pyridine derivatives, expanding the potential for developing new materials and chemicals (Smirnov, Kuz’min, & Kuznetsov, 2005).

Food Chemistry and Honey Analysis

In food chemistry, the transformation of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol has been investigated to understand the formation of pyridin-3-ols in honey and other food systems. This research sheds light on the chemical reactions occurring during the heating of foods, contributing to the understanding of flavor, aroma, and nutritional value changes (Hidalgo, Lavado-Tena, & Zamora, 2020).

Biocatalysis and Organic Synthesis

Studies on biocatalysis have demonstrated the potential of using whole cells of Burkholderia sp. for the oxyfunctionalization of pyridine derivatives, presenting a sustainable and efficient method for synthesizing hydroxylated pyridines. This approach is promising for pharmaceutical and chemical industries seeking eco-friendly synthesis methods (Stankevičiūtė et al., 2016).

Material Science and Corrosion Inhibition

In material science, pyridine derivatives, including those similar to 6-(Aminomethyl)pyridin-3-ol, have been evaluated as corrosion inhibitors for metals, offering insights into the development of more efficient and environmentally friendly corrosion protection strategies. Such research is crucial for industries dealing with metal preservation and longevity (Ansari, Quraishi, & Singh, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

properties

IUPAC Name

6-(aminomethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-6(9)4-8-5;/h1-2,4,9H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFRNWYSKHZEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725492
Record name 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1276056-66-6
Record name 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.